Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-
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Overview
Description
Morpholine, 4-(1,4-dioxaspiro[45]dec-2-ylmethyl)- is a chemical compound with the molecular formula C13H23NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- typically involves the reaction of morpholine with a spirocyclic ketal. The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- can be compared with other similar compounds, such as:
4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine: This compound has a similar spirocyclic structure but differs in the position of the spiro ring.
1,4-Dioxaspiro[4.5]dec-2-ylmethanol: This compound has a similar spirocyclic structure but contains a hydroxyl group instead of a morpholine ring.
The uniqueness of Morpholine, 4-(1,4-dioxaspiro[4
Biological Activity
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- is C13H23NO3 with a molecular weight of approximately 241.33 g/mol. The compound features a morpholine ring connected to a spirocyclic structure, which is significant for its biological properties.
Biological Activities
Morpholine derivatives, including the target compound, have been reported to exhibit various biological activities:
1. Antimicrobial Activity
- Morpholine derivatives have shown promising antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Antitumor Activity
- Research has demonstrated that spiro compounds can exhibit cytotoxicity against cancer cell lines. For instance, derivatives similar to Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- have been evaluated for their ability to induce apoptosis in tumor cells .
3. Anti-inflammatory Effects
- Some studies suggest that morpholine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
4. Neuropharmacological Effects
- The compound's structural similarity to known psychoactive agents raises interest in its potential effects on neurotransmitter systems. Specifically, it has been evaluated for its interaction with serotonin receptors .
The mechanisms underlying the biological activities of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- are still under investigation but may include:
- Inhibition of Enzymatic Activity: Some morpholine derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
- Induction of Oxidative Stress: Certain derivatives have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Table 1: Summary of Biological Activities and Findings
Notable Research
One notable study evaluated the synthesis and biological evaluation of spiro compounds related to Morpholine derivatives. The results indicated that these compounds exhibited selective activity against specific cancer cell lines while showing minimal toxicity toward normal cells . Another research effort focused on the structure-activity relationship (SAR) of morpholine derivatives, revealing that modifications in the spirocyclic structure significantly impacted their biological efficacy .
Properties
CAS No. |
69110-35-6 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H23NO3/c1-2-4-13(5-3-1)16-11-12(17-13)10-14-6-8-15-9-7-14/h12H,1-11H2 |
InChI Key |
FPPQHGUMSLYQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3CCOCC3 |
Origin of Product |
United States |
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